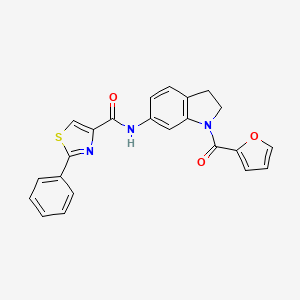

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3S/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXUYHUKRPEWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a thiazole ring, and a furan carbonyl group. This unique arrangement contributes to its diverse biological activities. The thiazole ring is known for its pharmacological properties, including antibacterial and antifungal activity, making it a valuable scaffold in medicinal chemistry .

Antimicrobial Activity

Antibacterial Activity

Studies have demonstrated that derivatives of thiazole, including the compound , exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 0.7 μg/mL against certain strains, indicating strong antibacterial potential .

- The compound was tested against various bacterial strains, with results showing significant inhibition of growth at concentrations comparable to established antibiotics like vancomycin .

Antifungal Activity

The compound's antifungal properties have also been evaluated:

- It has shown effectiveness against Candida species, with MIC values in the range of 5–10 μg/mL .

- Comparative studies indicated that certain derivatives exhibited activity superior to traditional antifungal agents such as amphotericin B .

Anticancer Activity

Recent investigations into the anticancer properties of this compound suggest promising results:

- The compound demonstrated cytotoxic effects on various cancer cell lines, including human colon cancer cells (HCT 116), with IC50 values ranging from 1.62 to 8.8 μM .

- Mechanistic studies indicate that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:

- The presence of electron-donating groups on the thiazole ring enhances antibacterial activity, while specific substitutions on the indole moiety can improve anticancer properties .

- Variations in substituents significantly affect the potency and selectivity of the compounds against different microbial strains and cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study evaluated several thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed that compounds with higher lipophilicity exhibited lower MIC values, suggesting that hydrophobic interactions play a critical role in antibacterial activity.

Case Study 2: Anticancer Potential

In vitro assays were conducted on HCT 116 cells treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy consistent with apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, primarily differing in the heterocyclic systems and substituents attached to the indoline core. Below is a detailed comparison:

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448124-41-1)

- Molecular Formula : C17H15N5O3

- Molecular Weight : 337.33 g/mol

- Key Differences : Replaces the thiazole ring with a 1-methyl-1H-1,2,3-triazole group.

- Implications: The triazole’s higher polarity and hydrogen-bonding capacity may enhance aqueous solubility compared to the phenylthiazole system.

1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1206995-04-1)

- Key Differences : Substitutes the thiazole-4-carboxamide with a urea linker and a thiophen-2-yl group.

- Implications: The urea moiety introduces additional hydrogen-bond donors/acceptors, which could improve target binding affinity.

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide (CAS 1206985-33-2)

- Key Differences : Replaces the furan-2-carbonyl group with a cyclopropanecarbonyl substituent and incorporates a picolinamide (pyridine-2-carboxamide) instead of thiazole.

- Implications : The cyclopropane ring’s rigidity may enhance metabolic stability by reducing oxidative degradation. The pyridine’s nitrogen atom could improve π-stacking interactions in aromatic-rich binding sites .

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1207055-46-6)

- Key Differences : Features a 4-methyl-1,2,3-thiadiazole-5-carboxamide group.

Data Table: Structural and Molecular Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | C23H16N3O3S | 414.46 | Furan-2-carbonyl, 2-phenylthiazole |

| N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (1448124-41-1) | C17H15N5O3 | 337.33 | 1-methyltriazole, no phenyl group |

| 1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea (1206995-04-1) | C20H16N4O4S | 408.43 | Urea linker, thiophene |

| N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide (1206985-33-2) | C19H18N3O2 | 320.37 | Cyclopropanecarbonyl, pyridine |

Research Findings and Hypotheses

- Metabolic Stability : Cyclopropane-containing analogs (e.g., CAS 1206985-33-2) may exhibit enhanced stability due to steric protection against enzymatic degradation, a feature absent in the furan-substituted target compound .

- Target Binding : Thiophene and thiadiazole substituents (e.g., CAS 1206995-04-1, 1207055-46-6) could engage in unique sulfur-mediated interactions, such as van der Waals forces or π-sulfur interactions, which are less prominent in the phenylthiazole system .

Further studies are required to validate these hypotheses and explore the compound’s pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide and structurally related compounds?

- Answer : The compound can be synthesized via multi-step reactions involving condensation of thiazole-4-carboxylic acid derivatives with functionalized indoline precursors. For example, describes the use of 2-chloropyridine-3-carboxylic acid and substituted benzothiazoles in coupling reactions under standard amidation conditions (e.g., EDC/HOBt). Characterization typically involves IR, -NMR, -NMR, and elemental analysis to confirm purity and structure .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Single-crystal X-ray diffraction (as demonstrated in for a related furan-carboxamide derivative) provides definitive structural confirmation. Complementary techniques include high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) to resolve complex proton environments, particularly around the indoline and thiazole moieties .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Answer : outlines protocols for antimicrobial and anti-inflammatory testing. For antimicrobial activity, use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Anti-inflammatory activity can be assessed via COX-2 inhibition or carrageenan-induced edema models in rodents, with comparisons to reference drugs like celecoxib .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

- Answer : SAR studies require iterative modifications to the indoline, thiazole, and furan moieties. highlights the use of hybrid 3D pharmacophore models and molecular docking to prioritize substituents. For example, replacing the phenyl group on the thiazole with electron-withdrawing groups (e.g., nitro or halogens) may enhance target binding, as seen in for similar thiazolidine derivatives .

Q. What computational strategies are effective in predicting target engagement and selectivity?

- Answer : Molecular dynamics simulations and free-energy perturbation (FEP) calculations can predict binding affinities for kinase or enzyme targets. and describe hybrid approaches combining pharmacophore modeling (e.g., targeting neuronal nitric oxide synthase) with CoMFA/CoMSIA analyses to optimize selectivity over off-targets like endothelial NOS (eNOS) .

Q. How can researchers resolve contradictions in biological data across different assay systems?

- Answer : Discrepancies between in vitro and in vivo efficacy (e.g., poor pharmacokinetics vs. high target affinity) require integrated ADMET studies. and emphasize the importance of measuring plasma protein binding, metabolic stability (e.g., CYP450 assays), and tissue distribution. For example, notes that carboxamide derivatives with N-methylation (e.g., BP 27385) exhibit improved metabolic stability .

Q. What experimental designs are optimal for evaluating in vivo antitumor activity?

- Answer : Use xenograft models (e.g., K562 leukemia cells in mice) with oral or intraperitoneal dosing, as demonstrated in for related thiazole-carboxamide inhibitors. Monitor tumor regression via bioluminescence imaging and validate target modulation using immunohistochemistry (IHC) for downstream markers like phosphorylated Abl or Src kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.